molecular formula C16H21NO3 B1528086 Racemic-(3aS,8R,8aS)-tert-butyl 8-hydroxy-3,3a,8,8a-tetrahydroindeno[1,2-c]pyrrole-2(1H)-carboxylate CAS No. 1350475-48-7

Racemic-(3aS,8R,8aS)-tert-butyl 8-hydroxy-3,3a,8,8a-tetrahydroindeno[1,2-c]pyrrole-2(1H)-carboxylate

Cat. No.: B1528086
CAS No.: 1350475-48-7
M. Wt: 275.34 g/mol
InChI Key: ISCNQMDGGSOEQD-IHRRRGAJSA-N
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Description

The compound you mentioned is a racemic mixture. In chemistry, a racemic mixture or racemate is one that has equal amounts of left- and right-handed enantiomers of a chiral molecule or salt . Racemic mixtures are rare in nature, but many compounds are produced industrially as racemates .


Synthesis Analysis

Chiral compounds synthesized from achiral starting materials and reagents are generally racemic (i.e., a 50:50 mixture of enantiomers) . Separation of racemates into their component enantiomers is a process called resolution . Since enantiomers have identical physical properties, such as solubility and melting point, resolution is extremely difficult .


Physical and Chemical Properties Analysis

Physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, reactivity, and optical activity. For racemic mixtures, they are optically inactive because the two enantiomers rotate plane-polarized light in opposite directions, cancelling each other out .

Scientific Research Applications

Enantioselective Processes Using Hydrolytic Enzymes

Research on chiral, racemic esters demonstrates the application of enantioselective hydrolysis catalyzed by various enzymes for resolving racemic mixtures into their enantiomerically enriched forms. This method is crucial for producing optically active pharmaceuticals and intermediates from racemic mixtures (Chikusa et al., 2003).

Asymmetric Synthesis for Biologically Active Compounds

Asymmetric synthesis techniques, such as the Sharpless reaction, have been used to create chiral building blocks from racemic mixtures. These chiral intermediates are essential for the synthesis of natural products and biologically active compounds, demonstrating the value of precise stereochemical control in organic synthesis (Takahata et al., 1991).

Physicochemical Characterization of Novel Compounds

The development of novel taste enhancers, such as N-(1-carboxyethyl)-6-(hydroxymethyl)pyridinium-3-ol, from racemic mixtures highlights the importance of stereochemistry in determining the sensory properties of compounds. The detailed physicochemical characterization of these compounds, including their crystal structures, supports the understanding of their function and potential applications in food science and technology (Villard et al., 2003).

Kinetic Resolution in Synthetic Chemistry

The kinetic resolution of racemic mixtures through enzymatic and chemical methods is a fundamental technique in synthetic organic chemistry. It allows for the selective production of enantiomerically pure compounds from racemic starting materials, which is essential for the development of drugs and active pharmaceutical ingredients with specific stereochemical requirements (Ishihara et al., 2008).

Future Directions

The future directions in the study of racemic mixtures and chiral compounds involve improving the methods for resolution of racemates and synthesis of enantiomerically pure compounds . This is a significant area of research in organic chemistry and pharmaceuticals.

Properties

IUPAC Name

tert-butyl (3aR,4R,8bR)-4-hydroxy-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-16(2,3)20-15(19)17-8-12-10-6-4-5-7-11(10)14(18)13(12)9-17/h4-7,12-14,18H,8-9H2,1-3H3/t12-,13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISCNQMDGGSOEQD-IHRRRGAJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)C3=CC=CC=C3C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2[C@@H](C1)C3=CC=CC=C3[C@@H]2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Racemic-(3aS,8R,8aS)-tert-butyl 8-hydroxy-3,3a,8,8a-tetrahydroindeno[1,2-c]pyrrole-2(1H)-carboxylate
Reactant of Route 2
Reactant of Route 2
Racemic-(3aS,8R,8aS)-tert-butyl 8-hydroxy-3,3a,8,8a-tetrahydroindeno[1,2-c]pyrrole-2(1H)-carboxylate
Reactant of Route 3
Racemic-(3aS,8R,8aS)-tert-butyl 8-hydroxy-3,3a,8,8a-tetrahydroindeno[1,2-c]pyrrole-2(1H)-carboxylate
Reactant of Route 4
Racemic-(3aS,8R,8aS)-tert-butyl 8-hydroxy-3,3a,8,8a-tetrahydroindeno[1,2-c]pyrrole-2(1H)-carboxylate
Reactant of Route 5
Racemic-(3aS,8R,8aS)-tert-butyl 8-hydroxy-3,3a,8,8a-tetrahydroindeno[1,2-c]pyrrole-2(1H)-carboxylate
Reactant of Route 6
Racemic-(3aS,8R,8aS)-tert-butyl 8-hydroxy-3,3a,8,8a-tetrahydroindeno[1,2-c]pyrrole-2(1H)-carboxylate

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